molecular formula C11H10N4O4 B11854512 N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide CAS No. 88757-92-0

N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide

Cat. No.: B11854512
CAS No.: 88757-92-0
M. Wt: 262.22 g/mol
InChI Key: QONMLVPKHMQCCT-UHFFFAOYSA-N
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Description

N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide is a heterocyclic compound with the molecular formula C11H10N4O4 and a molecular weight of 262.22 This compound is known for its unique structure, which includes a quinoline ring substituted with a nitro group and an N-hydroxyacetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide typically involves the reaction of 5-nitroquinoline-8-ol with N-hydroxyacetimidamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, aminoquinoline derivatives, and other functionalized compounds .

Scientific Research Applications

N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide is unique due to its combination of a quinoline ring with a nitro group and an N-hydroxyacetimidamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

88757-92-0

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

N'-hydroxy-2-(5-nitroquinolin-8-yl)oxyethanimidamide

InChI

InChI=1S/C11H10N4O4/c12-10(14-16)6-19-9-4-3-8(15(17)18)7-2-1-5-13-11(7)9/h1-5,16H,6H2,(H2,12,14)

InChI Key

QONMLVPKHMQCCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)[N+](=O)[O-]

Origin of Product

United States

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